1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
Description
The compound 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrrol-2-one core substituted with:
- A furan-2-carbonyl moiety at position 4, introducing electron-withdrawing and hydrogen-bonding capabilities.
- A hydroxyl group at position 3, enabling tautomerism and intramolecular stabilization.
- A phenyl ring at position 5, enhancing lipophilicity and π-π stacking interactions .
This structural complexity places it within a class of bioactive pyrrolone derivatives, often explored for antimicrobial, antitumor, and enzyme-inhibitory properties.
Properties
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c1-2-30-15-10-11-16-18(13-15)32-24(25-16)26-20(14-7-4-3-5-8-14)19(22(28)23(26)29)21(27)17-9-6-12-31-17/h3-13,20,28H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUMPRZTZTLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, while summarizing relevant research findings and case studies.
Chemical Structure and Properties
The structural complexity of this compound includes a benzothiazole moiety, a furan ring, and a pyrrole derivative. This unique combination is hypothesized to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to our target compound have shown moderate to excellent cytotoxic activity against various cancer cell lines. A study demonstrated that benzothiazole derivatives exhibited IC50 values ranging from 0.24 to 0.92 µM against five tested cancer lines including NCI-H226 and MDA-MB-231, indicating promising anticancer properties .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
Antibacterial Activity
The compound's benzothiazole framework is also associated with significant antibacterial activity. Research indicates that benzothiazole derivatives can inhibit bacterial growth more effectively than traditional antibiotics like ampicillin and streptomycin . For example, certain derivatives demonstrated an IC50 against Staphylococcus aureus as low as 0.012 µg/mL, showcasing their potential as novel antibacterial agents.
Table 2: Antibacterial Activity of Benzothiazole Derivatives
Antiviral Activity
The antiviral potential of related benzothiazole compounds has been investigated in the context of MERS-CoV. A derivative with a similar structure was found to inhibit viral replication with an IC50 of 0.09 µM, indicating that modifications in the benzothiazole structure can enhance antiviral efficacy . This suggests that our target compound may also exhibit promising antiviral properties.
Case Studies
- Anticancer Study : A recent investigation into the structure-activity relationship (SAR) of benzothiazole derivatives revealed that the presence of specific substituents significantly enhances anticancer activity. The introduction of electron-withdrawing groups improved the potency against various cancer cell lines .
- Antibacterial Evaluation : In a comparative study, several benzothiazole derivatives were tested against resistant strains of bacteria, demonstrating lower frequencies of resistance compared to conventional antibiotics, highlighting their potential in overcoming antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrrolone vs. Pyrrolidinone
- The target compound’s pyrrol-2-one core differs from pyrrolidinone derivatives (e.g., compounds in ), which lack the conjugated double bond system.
Heterocyclic Substituents
- Benzothiazole vs. Thiadiazole/Thiazole: The 6-ethoxybenzothiazole group in the target compound () contrasts with the 5-methyl-1,3,4-thiadiazole group in ’s analog. Benzothiazoles are known for their role in antitumor agents (e.g., combretastatin analogs), while thiadiazoles often enhance antimicrobial activity .
Carbonyl Group Modifications
Substituent Effects on Aromatic Rings
- Phenyl vs. These modifications influence solubility and target selectivity .
Tautomerism and Stability
- The 3-hydroxy group on the pyrrolone core may exhibit tautomerism similar to hydroxypyrazoles (), where intramolecular hydrogen bonds stabilize enol forms. This stabilization could enhance the compound’s metabolic resistance compared to non-hydroxylated analogs .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Antimicrobial Activity : Compounds with benzothiazole/benzimidazole groups (e.g., ) exhibit Gram-positive antibacterial and antifungal activity, suggesting the target compound’s benzothiazole moiety may confer similar properties .
- Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via cyclocondensation or nucleophilic substitution, implying viable routes for the target compound’s preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
